molecular formula C13H14N2O2 B14649741 3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione CAS No. 52498-59-6

3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione

Cat. No.: B14649741
CAS No.: 52498-59-6
M. Wt: 230.26 g/mol
InChI Key: VIJYCQSSLPNHDX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with an aminophenyl group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione typically involves multi-step reactions. One common method includes the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-3-ethylpyridine-2,6(1H,3H)-dione
  • 3-(4-Hydroxyphenyl)-3-ethylpyridine-2,6(1H,3H)-dione
  • 3-(4-Methylphenyl)-3-ethylpyridine-2,6(1H,3H)-dione

Uniqueness

3-(4-Aminophenyl)-3-ethylpyridine-2,6(1H,3H)-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52498-59-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethylpyridine-2,6-dione

InChI

InChI=1S/C13H14N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-8H,2,14H2,1H3,(H,15,16,17)

InChI Key

VIJYCQSSLPNHDX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)NC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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